4-cyclopropyl-6-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine 4-cyclopropyl-6-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640948-97-4
VCID: VC11847536
InChI: InChI=1S/C19H21N7O/c1-13-11-26-17(22-13)5-4-15(23-26)19(27)25-8-6-24(7-9-25)18-10-16(14-2-3-14)20-12-21-18/h4-5,10-12,14H,2-3,6-9H2,1H3
SMILES: CC1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C5CC5
Molecular Formula: C19H21N7O
Molecular Weight: 363.4 g/mol

4-cyclopropyl-6-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine

CAS No.: 2640948-97-4

Cat. No.: VC11847536

Molecular Formula: C19H21N7O

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

4-cyclopropyl-6-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine - 2640948-97-4

Specification

CAS No. 2640948-97-4
Molecular Formula C19H21N7O
Molecular Weight 363.4 g/mol
IUPAC Name [4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-(2-methylimidazo[1,2-b]pyridazin-6-yl)methanone
Standard InChI InChI=1S/C19H21N7O/c1-13-11-26-17(22-13)5-4-15(23-26)19(27)25-8-6-24(7-9-25)18-10-16(14-2-3-14)20-12-21-18/h4-5,10-12,14H,2-3,6-9H2,1H3
Standard InChI Key OKBCGTSTDLNXQN-UHFFFAOYSA-N
SMILES CC1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C5CC5
Canonical SMILES CC1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C5CC5

Introduction

4-Cyclopropyl-6-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine is a complex organic compound featuring a unique combination of heterocyclic structures. It includes a pyrimidine ring, a piperazine moiety, and an imidazo[1,2-b]pyridazine core, which are linked through a carbonyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula: C19H21N7O

  • Molecular Weight: 363.4 g/mol

Structural Components

  • Pyrimidine Ring: Provides a basic heterocyclic framework.

  • Piperazine Moiety: Contributes to the compound's flexibility and potential for biological interaction.

  • Imidazo[1,2-b]pyridazine Core: Known for its role in various biologically active compounds.

Synthesis and Reaction Conditions

The synthesis of 4-cyclopropyl-6-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The optimization of reaction conditions, such as temperature, solvent choice, and catalyst selection, is crucial for enhancing yield and purity.

Mechanism of Action

The compound may interact with specific molecular targets within cells, potentially inhibiting enzymes or receptors. This interaction can lead to biochemical cascades resulting in therapeutic effects.

Potential Therapeutic Applications

Given its structural complexity and potential for biological activity, 4-cyclopropyl-6-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine could be explored for applications in drug discovery, particularly in areas such as oncology, neurology, or infectious diseases.

Biological Test Results

Due to the limited availability of specific biological test results for this compound, further research is needed to fully understand its biological activities and potential therapeutic applications.

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